molecular formula C15H16FNO4S2 B11537684 Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11537684
M. Wt: 357.4 g/mol
InChI Key: IKQICISTMLPQLO-UHFFFAOYSA-N
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Description

ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorobenzene sulfonamide group attached to a dimethylthiophene carboxylate ester

Preparation Methods

The synthesis of ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the preparation of an intermediate compound by reacting substituted aromatic aldehyde with substituted aromatic amine.

    Sulfonamide formation: The intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.

    Thiophene ring construction: The sulfonamide intermediate undergoes cyclization with a thiophene derivative under specific conditions to form the thiophene ring.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the desired compound

Chemical Reactions Analysis

ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s fluorobenzene moiety can enhance its binding affinity to target proteins, thereby increasing its potency .

Comparison with Similar Compounds

ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

These comparisons highlight the unique structural features of ETHYL 2-(4-FLUOROBENZENESULFONAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H16FNO4S2

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-[(4-fluorophenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C15H16FNO4S2/c1-4-21-15(18)13-9(2)10(3)22-14(13)17-23(19,20)12-7-5-11(16)6-8-12/h5-8,17H,4H2,1-3H3

InChI Key

IKQICISTMLPQLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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